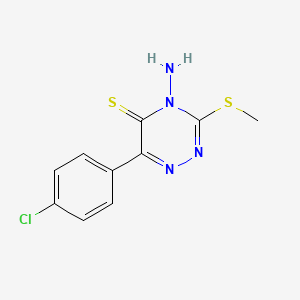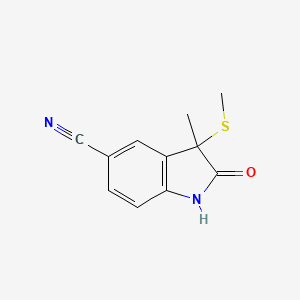![molecular formula C13H16OSi B14589663 3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol CAS No. 61209-33-4](/img/structure/B14589663.png)
3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol is an organic compound that features a unique combination of functional groups, including a silyl group, an alkyne, and an alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the hydrosilylation of an alkyne with a silyl hydride, followed by the introduction of the ethenyl and methyl groups through subsequent reactions. The reaction conditions often require the use of catalysts such as platinum or palladium complexes to facilitate the hydrosilylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as halides (e.g., HCl, HBr) and bases (e.g., NaOH) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of silyl ethers or other substituted derivatives.
Applications De Recherche Scientifique
3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique functional groups.
Mécanisme D'action
The mechanism of action of 3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, while the alkyne and alcohol groups can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways, contributing to the compound’s overall effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[4-(Dimethylamino)phenyl]-2-propyn-1-ol: Shares the alkyne and alcohol functional groups but differs in the presence of a dimethylamino group instead of a silyl group.
Benzenemethanol, α-ethyl-4-methoxy-: Contains an alcohol group and an aromatic ring but lacks the alkyne and silyl groups.
Uniqueness
3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol is unique due to the presence of the silyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of advanced materials and the exploration of new chemical reactions.
Propriétés
Numéro CAS |
61209-33-4 |
|---|---|
Formule moléculaire |
C13H16OSi |
Poids moléculaire |
216.35 g/mol |
Nom IUPAC |
3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol |
InChI |
InChI=1S/C13H16OSi/c1-4-15(3,11-5-10-14)13-8-6-12(2)7-9-13/h4,6-9,14H,1,10H2,2-3H3 |
Clé InChI |
COLPNLKFCGBRLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[Si](C)(C=C)C#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


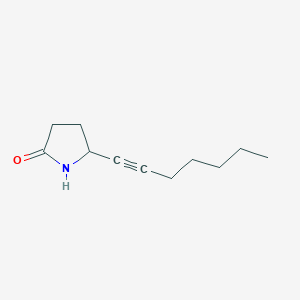
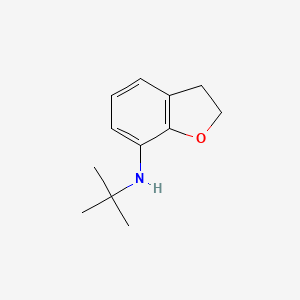
![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, methylsulfate](/img/structure/B14589590.png)


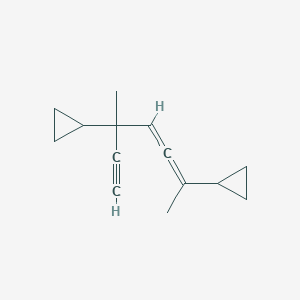



![2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14589615.png)
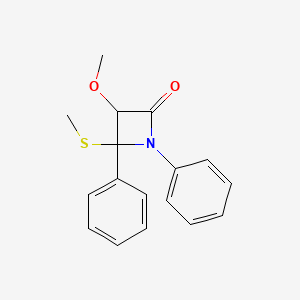
![4-Hydroxy-2-{[2-phenyl-2-(propan-2-yl)hydrazinylidene]methyl}butanoic acid](/img/structure/B14589630.png)
